molecular formula C9H10N2O B166453 4-isocyanato-N,N-dimethylaniline CAS No. 16315-59-6

4-isocyanato-N,N-dimethylaniline

Cat. No. B166453
CAS RN: 16315-59-6
M. Wt: 162.19 g/mol
InChI Key: YZEHDFBYSOKBED-UHFFFAOYSA-N
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Description

4-isocyanato-N,N-dimethylaniline, also known as 4-(Dimethylamino)phenyl isocyanate, is an organic building block containing an isocyanate group . It has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 4-isocyanato-N,N-dimethylaniline . The InChI string is InChI=1S/C9H10N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3 and the Canonical SMILES string is CN©C1=CC=C(C=C1)N=C=O .


Chemical Reactions Analysis

The mechanism of hydrolysis of 4-(dimethylamino)phenyl isocyanate has been studied .


Physical And Chemical Properties Analysis

This compound has a freezing point of 311.15K, a density of 1.1436g/cm3, and a refractive index of 1.5600 . It also has a boiling point of 66 °C/0.3 mmHg and a melting point of 36-40 °C .

Scientific Research Applications

Metabolism and Toxicology Studies

Studies have investigated the metabolism of N,N-dimethylaniline in animals, revealing pathways such as N-demethylation, N-oxidation, and ring hydroxylation. These metabolic pathways are crucial for understanding the toxicological implications of exposure to such chemicals (Gorrod & Gooderham, 2010).

DNA Adduct Formation

Research into the formation of DNA adducts by derivatives of N,N-dimethylaniline, such as 3,5-dimethylaniline, has provided insights into the possible carcinogenic mechanisms of these compounds. This includes the formation of adducts with DNA nucleosides, indicating a potential for causing genetic mutations (Cui et al., 2007).

Catalysis and Organic Synthesis

The use of N,N-dimethylaniline derivatives in organic synthesis is highlighted by studies on photocatalysis. For instance, N,N-dimethylanilines have been used in visible-light driven photocatalysis, demonstrating their utility in forming complex organic structures (Borra et al., 2017).

Photophysical Properties

Research into the photophysical properties of compounds related to N,N-dimethylaniline has provided valuable information for applications in materials science. This includes studies on the optical properties of donor-acceptor molecules containing dimesitylboryl groups, which are relevant for applications like two-photon excited fluorescence (Collings et al., 2009).

Biodegradation Studies

The biodegradation of derivatives of N,N-dimethylaniline, such as 2,4-dimethylaniline, has been monitored using techniques like cyclic voltammetry. This research is significant for understanding the environmental impact and degradation pathways of these compounds (Brimecombe et al., 2006).

Safety And Hazards

4-isocyanato-N,N-dimethylaniline is considered hazardous. It is combustible and suspected of causing cancer. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

4-isocyanato-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEHDFBYSOKBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369870
Record name 4-isocyanato-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isocyanato-N,N-dimethylaniline

CAS RN

16315-59-6
Record name 4-isocyanato-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LT Nielsen, M Ceccato, AH Holm, MV Kristensen… - Langmuir, 2009 - ACS Publications
The reaction between a nucleophilic 4-(2-aminoethyl)phenyl-tethered glassy carbon surface and various para-substituted aryl isocyanates [ONC−PhX; X = NO 2 , COPh, Cl, H, and NMe …
Number of citations: 10 pubs.acs.org

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